molecular formula C10H21NO2 B6352328 Methyl 3-[(3-methylbutyl)amino]butanoate CAS No. 1155160-40-9

Methyl 3-[(3-methylbutyl)amino]butanoate

Cat. No.: B6352328
CAS No.: 1155160-40-9
M. Wt: 187.28 g/mol
InChI Key: TYCQAPCHJQNFGQ-UHFFFAOYSA-N
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Description

It has a molecular formula of C10H21NO2 and a molecular weight of 187.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(3-methylbutyl)amino]butanoate can be synthesized through the esterification of 3-[(3-methylbutyl)amino]butanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylbutyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(3-methylbutyl)amino]butanoic acid.

    Reduction: Formation of 3-[(3-methylbutyl)amino]butanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methylbutyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylbutyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the gamma-aminobutyric acid (GABA) system, which plays a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Methyl 3-[(3-methylbutyl)amino]butanoate can be compared with other valproic acid-type compounds, such as:

    Valproic Acid: A widely used anticonvulsant and mood-stabilizing drug.

    Valpromide: A derivative of valproic acid with similar therapeutic effects.

    Valnoctamide: Another derivative with potential anticonvulsant properties.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(3-methylbutylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)5-6-11-9(3)7-10(12)13-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCQAPCHJQNFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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